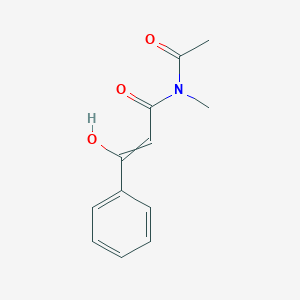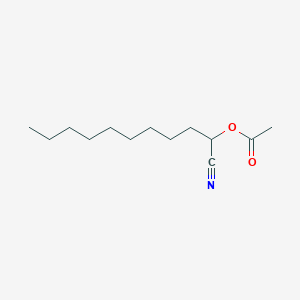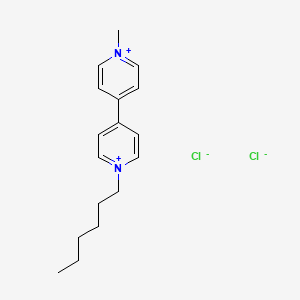
1-Hexyl-1'-methyl-4,4'-bipyridin-1-ium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexyl-1’-methyl-4,4’-bipyridin-1-ium dichloride is a bipyridinium compound, which belongs to the family of viologens. These compounds are known for their redox properties and are widely used in various fields such as electrochemistry, molecular electronics, and supramolecular chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-1’-methyl-4,4’-bipyridin-1-ium dichloride typically involves the Zincke reaction. This reaction involves the condensation of nucleophilic amines with N-(2,4-dinitrophenyl)pyridinium salts. For instance, the reaction of 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride with hexylamine and methylamine can yield the desired product .
Industrial Production Methods
the Zincke reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions such as temperature, solvent, and reaction time .
化学反応の分析
Types of Reactions
1-Hexyl-1’-methyl-4,4’-bipyridin-1-ium dichloride undergoes various types of chemical reactions, including:
Redox Reactions: The compound can undergo reversible one- and two-electron reductions, which are accompanied by changes in its UV-vis absorption spectra.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the bipyridinium core.
Common Reagents and Conditions
Redox Reactions: Common reagents include reducing agents such as triethylamine and electrochemical methods.
Substitution Reactions: Reagents such as alkyl halides and nucleophiles are commonly used under mild to moderate conditions.
Major Products
科学的研究の応用
1-Hexyl-1’-methyl-4,4’-bipyridin-1-ium dichloride has several scientific research applications:
Electrochemistry: Used in the development of redox flow batteries and electrochromic devices due to its reversible redox properties.
Molecular Electronics: Employed in the construction of molecular switches and electronic devices.
Supramolecular Chemistry: Utilized in the formation of supramolecular complexes and materials with tunable properties.
Catalysis: Acts as a ligand in the synthesis of metal-containing nanoparticles and catalysts.
作用機序
The mechanism of action of 1-Hexyl-1’-methyl-4,4’-bipyridin-1-ium dichloride involves its redox properties. The compound can undergo reversible one- and two-electron reductions, which result in changes in its electronic and optical properties. These redox processes are crucial for its applications in electrochemical and electronic devices .
類似化合物との比較
Similar Compounds
4,4’-Bipyridine: A precursor to various bipyridinium compounds, including paraquat.
2,2’-Bipyridine: A chelating ligand used in coordination chemistry.
3,4’-Bipyridine: Used in the synthesis of pharmaceuticals such as inamrinone and milrinone.
Uniqueness
1-Hexyl-1’-methyl-4,4’-bipyridin-1-ium dichloride is unique due to its specific substitution pattern, which imparts distinct redox properties and makes it suitable for specialized applications in electrochemistry and molecular electronics .
特性
CAS番号 |
116911-79-6 |
|---|---|
分子式 |
C17H24Cl2N2 |
分子量 |
327.3 g/mol |
IUPAC名 |
1-hexyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C17H24N2.2ClH/c1-3-4-5-6-11-19-14-9-17(10-15-19)16-7-12-18(2)13-8-16;;/h7-10,12-15H,3-6,11H2,1-2H3;2*1H/q+2;;/p-2 |
InChIキー |
DYIJZLBEDLUOMI-UHFFFAOYSA-L |
正規SMILES |
CCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


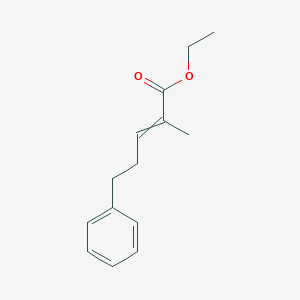
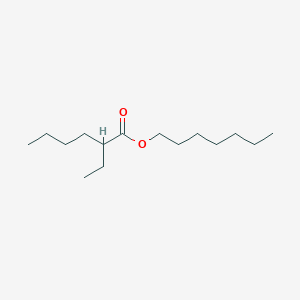
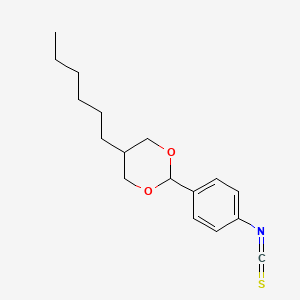

![[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene](/img/structure/B14312533.png)
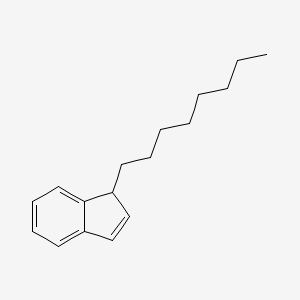
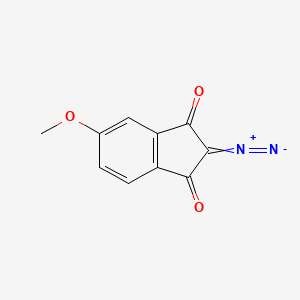
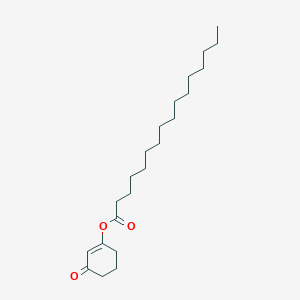
![N',N''-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide](/img/structure/B14312549.png)
![Morpholine, 4-[[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl]-](/img/structure/B14312551.png)
![5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14312558.png)
